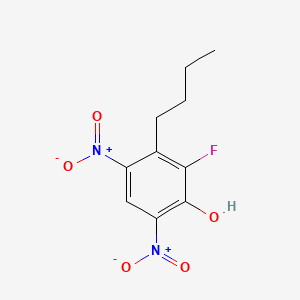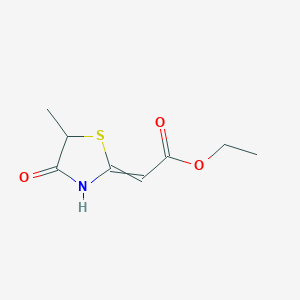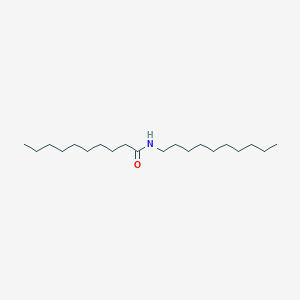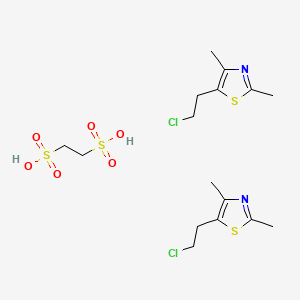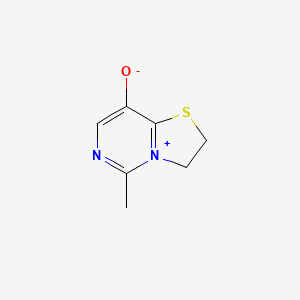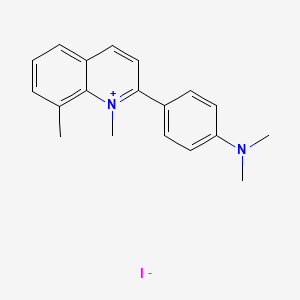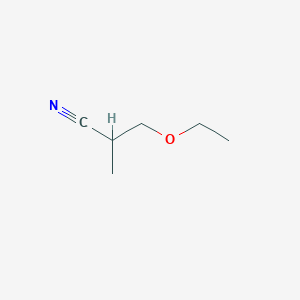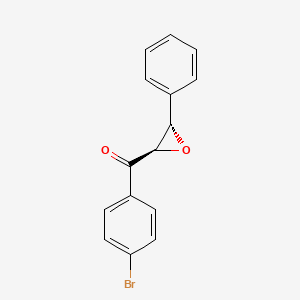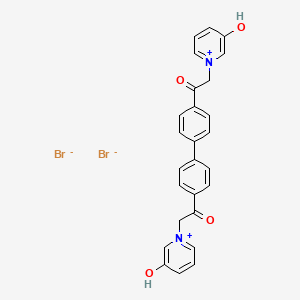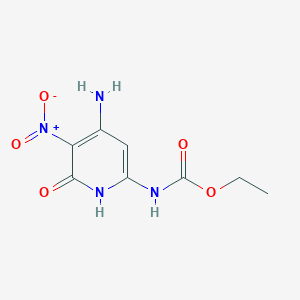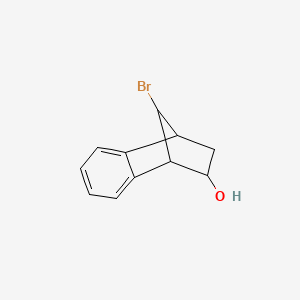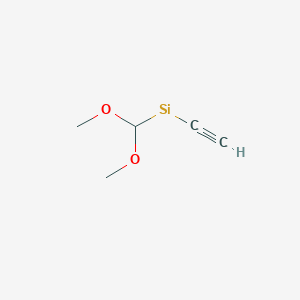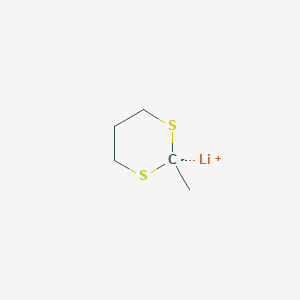
Lithium, (2-methyl-1,3-dithian-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium, (2-methyl-1,3-dithian-2-yl)- can be synthesized through the reaction of 2-methyl-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (2-methyl-1,3-dithian-2-yl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile in reactions with electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.
Substitution Reactions: Reagents such as alkyl halides can be used, with the reaction conditions varying depending on the desired product.
Major Products Formed
Nucleophilic Addition: The major products are often alcohols or other functionalized compounds depending on the electrophile used.
Substitution Reactions: The products can include a wide range of substituted dithianes.
Wissenschaftliche Forschungsanwendungen
Lithium, (2-methyl-1,3-dithian-2-yl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Material Science:
Wirkmechanismus
The mechanism by which lithium, (2-methyl-1,3-dithian-2-yl)- exerts its effects involves its role as a nucleophile. The compound can donate electrons to electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its use in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium 1,3-dithiane: Similar in structure but lacks the methyl group at the 2-position.
Lithium 2-trimethylsilyl-1,3-dithiane: Contains a trimethylsilyl group instead of a methyl group.
Uniqueness
Lithium, (2-methyl-1,3-dithian-2-yl)- is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
CAS-Nummer |
27969-97-7 |
|---|---|
Molekularformel |
C5H9LiS2 |
Molekulargewicht |
140.2 g/mol |
InChI |
InChI=1S/C5H9S2.Li/c1-5-6-3-2-4-7-5;/h2-4H2,1H3;/q-1;+1 |
InChI-Schlüssel |
GMTAXELSMZUCSZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C[C-]1SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
